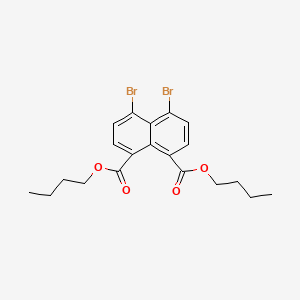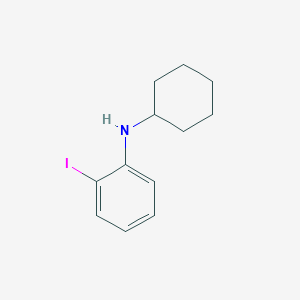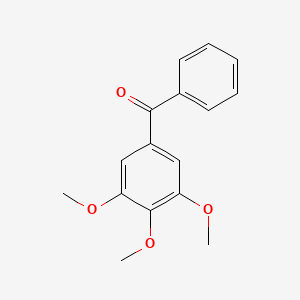
2-Butylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core with a butyl group attached at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylquinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the Negishi coupling reaction, where this compound is synthesized by reacting 1a with butyl-ZnCl . Another approach involves the nucleophilic substitution of hydrogen at the 2-position of quinoxaline by C-nucleophiles .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on cost-effective and environmentally friendly approaches. Green chemistry principles are applied to minimize the use of hazardous reagents and reduce waste .
化学反应分析
Types of Reactions
2-Butylquinoxaline undergoes various chemical reactions, including:
Oxidation: Quinoxalines can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions at the 2-position can lead to the formation of 2,3-disubstituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl, aryl, and heteroaryl groups are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: 2,3-disubstituted quinoxalines.
科学研究应用
2-Butylquinoxaline and its derivatives have significant applications in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Exhibits antifungal, antibacterial, antiviral, and antimicrobial properties.
Medicine: Potential therapeutic agents for treating cancer, AIDS, and other infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent materials.
作用机制
The mechanism of action of 2-Butylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxalines can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a fused benzene and pyrazine ring.
Quinazoline: Contains a benzene ring fused to a pyrimidine ring.
Phthalazine: Features a benzene ring fused to a pyridazine ring.
Cinnoline: Comprises a benzene ring fused to a pyridazine ring.
Uniqueness of 2-Butylquinoxaline
This compound is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoxaline derivatives .
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-butylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-2-3-6-10-9-13-11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI 键 |
LGSNSNSAHWWKHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)
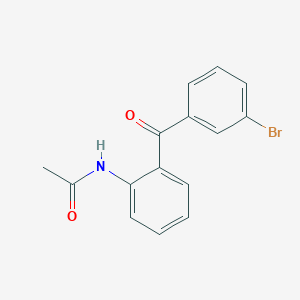
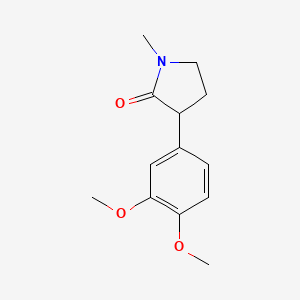
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)
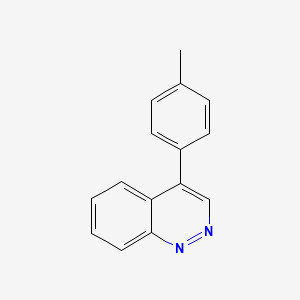
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123905.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)

